molecular formula C9H22ClNO3 B3026339 (+/-)-Muscarine hydrate CAS No. 2241280-55-5

(+/-)-Muscarine hydrate

Cat. No. B3026339
CAS RN: 2241280-55-5
M. Wt: 227.73 g/mol
InChI Key: DLIBMSFYMQZCQT-LQWRGHIJSA-M
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Description

(+/-)-Muscarine hydrate refers to a racemic mixture of the natural alkaloid muscarine, which is a potent agonist for muscarinic acetylcholine receptors. Muscarine has been the subject of extensive research due to its biological activity and its stereoisomers exhibit different pharmacological properties .

Synthesis Analysis

Several synthetic routes have been developed to produce muscarine and its stereoisomers. One approach involves the stereoselective synthesis of tetrahydrofurans via formal [3+2]-cycloaddition of aldehydes and allylsilanes, which was successfully applied to synthesize (-)-allomuscarine and (+)-epimuscarine . Another method utilizes d-glucose as a chiral precursor, involving stereospecific cyclization and hydrogenation steps to create (+)-muscarine and (+)-epi-muscarine . A different strategy is based on acid-catalyzed cyclization of D-mannitol to produce (+)-muscarine . Selective alkoxyl radical cyclizations have also been employed to construct tri-substituted tetrahydrofuran units, leading to enantiopure muscarine alkaloids . Additionally, a convenient synthesis of L(+)-muscarine has been described using performic acid oxidation and stereospecific hydrolysis . The synthesis of all eight stereoisomers of muscarine has been achieved using lactic esters as starting materials, followed by an iodocyclization process . Lastly, a new scheme involving the hydroboration of 5-dimethylaminomethyl-2-methyl-4,5-dihydrofuran has been found to synthesize (±)-muscarine .

Molecular Structure Analysis

The conformation of (+)-muscarine in solution has been studied using 1H NMR, revealing that the exocyclic C(5)-C(6) bond highly favors the t conformation. The ring proton coupling constants suggest rapidly interconverting puckered forms, largely favoring the C(4)-endo conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of muscarine and its isomers are diverse and include cycloadditions, cyclizations, hydroborations, and iodocyclizations. These reactions are carefully designed to achieve the desired stereochemistry, which is crucial for the biological activity of the muscarine isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of muscarine and its isomers are closely related to their molecular structure and stereochemistry. The synthesis methods mentioned provide access to muscarine with high enantiomeric excess, which is important for binding to muscarinic receptor subtypes and for the compound's pharmacological profile . The specific physical properties such as melting points, solubility, and stability are not detailed in the provided data but are typically characterized following the synthesis of the compounds.

Scientific Research Applications

Neuroscience and Pharmacological Research

Muscarine, a muscarinic receptor agonist, plays a crucial role in neuroscience and pharmacological studies. The research surrounding muscarinic receptors, including muscarine hydrate, contributes significantly to our understanding of the nervous system's functioning and the development of treatments for neurological disorders. For instance, studies on the muscarinic cholinergic system have shed light on its involvement in the pathophysiology of schizophrenia, suggesting that muscarinic receptors could be novel targets for treatment (Raedler, Bymaster, Tandon, Copolov, & Dean, 2007)[https://consensus.app/papers/towards-hypothesis-schizophrenia-raedler/f2a2ff3d6c4051658c3a632b36dbbe44/?utm_source=chatgpt]. Similarly, research on the antidepressant effects of the muscarinic cholinergic receptor antagonist scopolamine has demonstrated robust and rapid antidepressant effects, underscoring the potential of targeting this system for mood disorder treatments (Drevets, Zarate, & Furey, 2013)[https://consensus.app/papers/effects-muscarinic-cholinergic-receptor-antagonist-drevets/c38c972582d75edf9a611aeac0a50619/?utm_source=chatgpt].

properties

IUPAC Name

[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH.H2O/c1-7-9(11)5-8(12-7)6-10(2,3)4;;/h7-9,11H,5-6H2,1-4H3;1H;1H2/q+1;;/p-1/t7-,8-,9+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIBMSFYMQZCQT-LQWRGHIJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Muscarine hydrate
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(+/-)-Muscarine hydrate
Reactant of Route 5
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Reactant of Route 6
(+/-)-Muscarine hydrate

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